![molecular formula C15H14F3N3O3 B2438134 N-(4-(trifluoromethoxy)benzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448029-82-0](/img/structure/B2438134.png)
N-(4-(trifluoromethoxy)benzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(trifluoromethoxy)benzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a useful research compound. Its molecular formula is C15H14F3N3O3 and its molecular weight is 341.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-(trifluoromethoxy)benzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[5,1-b][1,3]oxazine core with a trifluoromethoxy benzyl substituent. This unique configuration may contribute to its biological activity by influencing interactions with biological targets.
Research indicates that compounds similar to this compound exhibit mechanisms that involve the inhibition of specific enzymes or receptors. For instance, derivatives of pyrazolo compounds have shown activity against Mycobacterium tuberculosis (M. tb), indicating a potential mechanism involving bioreductive activation leading to the formation of reactive metabolites that interact with bacterial targets .
Antitubercular Activity
A related study demonstrated that compounds with similar structures exhibited significant antitubercular activity under both replicating and non-replicating conditions. The study emphasized the importance of lipophilicity and electron-withdrawing properties in enhancing potency against M. tb . In vivo models showed that certain analogs achieved over 200-fold higher efficacy compared to existing treatments .
Cytotoxicity and Selectivity
The cytotoxic profile of this compound has been evaluated in various cancer cell lines. Preliminary findings suggest that it possesses relatively low cytotoxicity while maintaining potent activity against specific cancer types . This selectivity is crucial for developing safer therapeutic agents.
Study 1: Efficacy Against M. tb
In a controlled study involving mouse models infected with M. tb, the compound demonstrated significant bactericidal activity when administered at optimal doses. The results indicated a reduction in bacterial load comparable to standard first-line therapies .
Study 2: Cancer Cell Line Testing
A series of experiments conducted on multiple cancer cell lines revealed that this compound exhibited promising anti-proliferative effects. The compound's ability to induce apoptosis in specific cancer cells was highlighted as a key mechanism behind its therapeutic potential .
Data Table: Summary of Biological Activities
Aplicaciones Científicas De Investigación
Synthesis and Structural Characteristics
The synthesis of N-(4-(trifluoromethoxy)benzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide typically involves multi-step organic reactions that include the formation of the pyrazolo[5,1-b][1,3]oxazine core structure. The trifluoromethoxy group enhances the compound's lipophilicity and may influence its pharmacokinetic properties.
Key Synthetic Pathways
- Ugi Reaction : This method allows for the formation of various derivatives by combining isocyanides with amines and carboxylic acids under mild conditions. It is particularly useful for synthesizing compounds with diverse functional groups.
- Huisgen Cycloaddition : This reaction can be employed to introduce additional heterocycles or functional groups into the compound structure, enhancing its biological activity.
Research indicates that this compound exhibits significant anti-tubercular and antiparasitic properties.
Antitubercular Activity
Studies have shown that compounds within the nitroimidazole class, including this pyrazolo derivative, possess potent activity against Mycobacterium tuberculosis. The mechanism of action often involves interference with bacterial DNA synthesis or function.
- Minimum Inhibitory Concentration (MIC) : The MIC values reported for related compounds range from 0.006 to 0.024 μg/mL against drug-susceptible strains of M. tuberculosis . The introduction of polar functionalities in the side chains has been linked to improved solubility and bioavailability.
Antiparasitic Activity
The compound has also been tested against various protozoan parasites. For instance, derivatives have shown activity against Trypanosoma cruzi, the causative agent of Chagas disease .
Case Study 1: Tuberculosis Treatment
A study conducted by Palmer et al. synthesized a library of new analogs based on the pyrazolo framework to enhance solubility and potency against M. tuberculosis. They found that modifications to the aryl substituents significantly increased antitubercular activity compared to the parent compounds .
Case Study 2: Antiparasitic Efficacy
In another investigation focused on antiparasitic activity, researchers evaluated various derivatives of this compound against T. b. brucei and T. cruzi. The results indicated a promising therapeutic window with several compounds demonstrating enhanced efficacy over existing treatments .
Comparative Analysis Table
Propiedades
IUPAC Name |
N-[[4-(trifluoromethoxy)phenyl]methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3/c16-15(17,18)24-11-4-2-10(3-5-11)9-19-14(22)12-8-13-21(20-12)6-1-7-23-13/h2-5,8H,1,6-7,9H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRYSWUSFSIXNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.